molecular formula C40H26 B1662081 9,10-Di(naphthalen-2-yl)-2-phenylanthracene CAS No. 865435-20-7

9,10-Di(naphthalen-2-yl)-2-phenylanthracene

Cat. No.: B1662081
CAS No.: 865435-20-7
M. Wt: 506.6
InChI Key: RFVBBELSDAVRHM-UHFFFAOYSA-N
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Description

9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, featuring two naphthalene groups and one phenyl group attached to the anthracene core. It is primarily recognized for its use in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties .

Mechanism of Action

Target of Action

It’s known that this compound is used as a blue fluorescent emissive material , suggesting that its primary targets could be the molecules or structures involved in light emission or absorption.

Mode of Action

The mode of action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves its interaction with light. As a fluorescent emissive material, it absorbs light at a certain wavelength and then re-emits it at a longer wavelength, which is perceived as blue color

Result of Action

The primary result of the action of this compound is the emission of blue fluorescence This is achieved through the absorption of light at a certain wavelength and its subsequent re-emission at a longer wavelength

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene typically involves several key reactions, including the Suzuki reaction, the Wittig reaction, and the Heck reaction . These reactions are employed to introduce the naphthalene and phenyl groups to the anthracene core. The Suzuki reaction, for instance, involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The Wittig reaction is used to form carbon-carbon double bonds, while the Heck reaction facilitates the formation of substituted alkenes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9,10-Di(naphthalen-2-yl)-2-phenylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Halogenation and nitration reactions are typical substitution reactions, using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydroanthracenes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

9,10-Di(naphthalen-2-yl)-2-phenylanthracene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,10-Di(naphthalen-2-yl)-2-phenylanthracene stands out due to its unique combination of naphthalene and phenyl groups, which enhance its electroluminescent properties. This makes it particularly suitable for use in blue OLEDs, offering higher efficiency and stability .

Properties

IUPAC Name

9,10-dinaphthalen-2-yl-2-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVBBELSDAVRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732599
Record name 9,10-Di(naphthalen-2-yl)-2-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865435-20-7
Record name 9,10-Di(naphthalen-2-yl)-2-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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